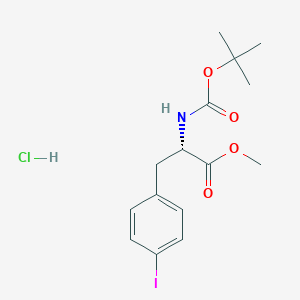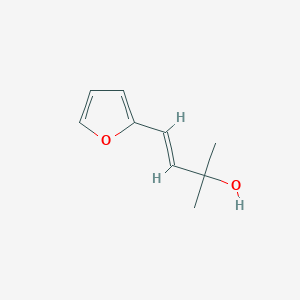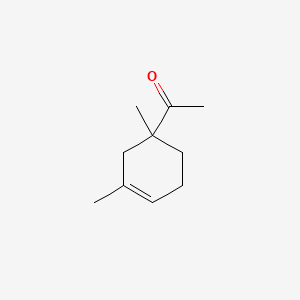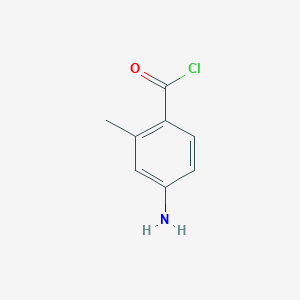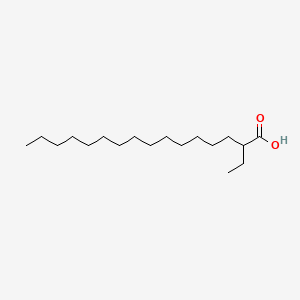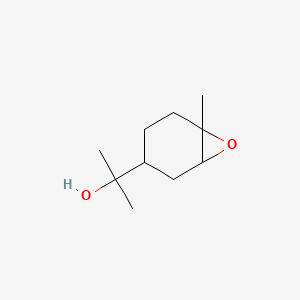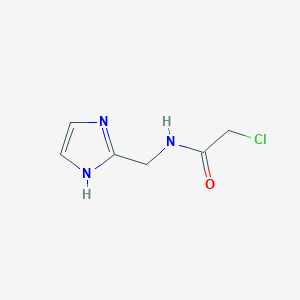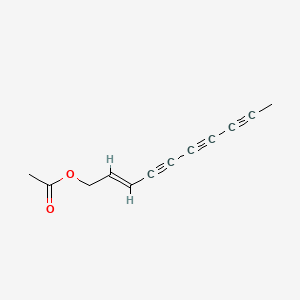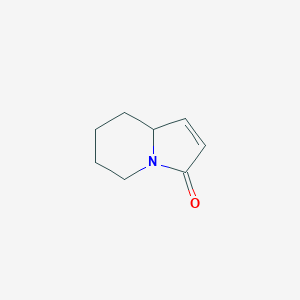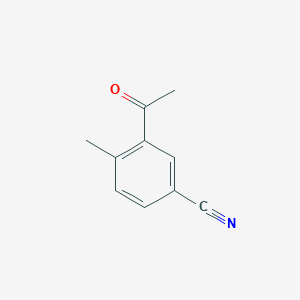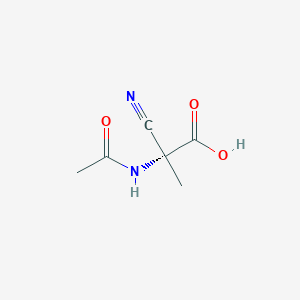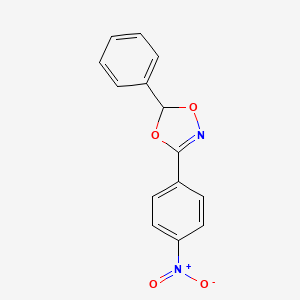
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- is a heterocyclic organic compound characterized by a dioxazole ring substituted with a p-nitrophenyl group at the 3-position and a phenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of p-nitrophenyl isonitrile with suitable aldehydes or ketones in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the dioxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the dioxazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Uniqueness
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both p-nitrophenyl and phenyl groups enhances its reactivity and potential for diverse applications compared to other dioxazole derivatives.
特性
CAS番号 |
2289-99-8 |
|---|---|
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-5-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C14H10N2O4/c17-16(18)12-8-6-10(7-9-12)13-15-20-14(19-13)11-4-2-1-3-5-11/h1-9,14H |
InChIキー |
JBEMBLMXASUTQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



